1-Cyano-3-oxocyclobutane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyano-3-oxocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c7-3-6(5(9)10)1-4(8)2-6/h1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRRIDOXAOEVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342068-60-3 | |
| Record name | 1-cyano-3-oxocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Cyano 3 Oxocyclobutane 1 Carboxylic Acid
Retrosynthetic Analysis of 1-Cyano-3-oxocyclobutane-1-carboxylic acid
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds.
Identification of Key Disconnection Strategies
For this compound, a primary disconnection strategy involves cleaving the cyclobutane (B1203170) ring. The most logical disconnections are the C1-C2 and C3-C4 bonds, or the C2-C3 and C4-C1 bonds, which would typically arise from a [2+2] cycloaddition or a double alkylation of a suitable precursor.
A more common and practical disconnection strategy for this type of structure involves breaking the two bonds connected to the quaternary carbon (C1). This points to a cyclization reaction where a three-carbon chain is alkylated at both ends by a single carbon nucleophile. This approach identifies a key precursor, a 1,3-dihalogenated acetone (B3395972) derivative, and a nucleophile bearing the cyano and carboxylic acid functionalities, such as a cyanoacetate (B8463686) derivative.
Functional Group Interconversions (FGI) in Retrosynthesis
Functional Group Interconversion (FGI) is a crucial aspect of retrosynthesis. In the context of the target molecule, the carboxylic acid and ketone functionalities are key. The carboxylic acid could be retrosynthetically derived from the hydrolysis of an ester or a nitrile. Similarly, the ketone at the C3 position could be masked as a ketal during the synthesis to prevent unwanted side reactions, and then deprotected in a final step. For instance, a precursor could be a 3,3-dimethoxycyclobutane derivative, which upon acidic hydrolysis, would reveal the 3-oxo functionality.
Convergent and Linear Synthesis Approaches
A synthetic plan can be either linear or convergent. A linear synthesis builds the molecule step-by-step in a sequential fashion from the initial starting materials. For our target molecule, a linear approach might involve preparing a dihaloacetone derivative, reacting it with a cyanoacetate, and then performing necessary functional group modifications.
A convergent synthesis , in contrast, involves preparing different fragments of the molecule separately and then combining them near the end of the synthesis. While often more efficient for very large molecules, a largely linear approach is more common for a compact structure like this compound, centered around the key cyclization step.
Direct Synthesis Routes to this compound
Direct synthesis focuses on the forward reaction pathways to construct the target molecule from starting materials.
Cyclization Reactions for Cyclobutane Ring Formation
The formation of the four-membered cyclobutane ring is the pivotal step in the synthesis. This is most effectively achieved through intramolecular or intermolecular cyclization reactions. For the target compound, an intermolecular double alkylation is a primary strategy.
The malonic ester synthesis and its variations are powerful tools for forming cyclic compounds. chemicalbook.com This strategy utilizes the high acidity of the α-hydrogens of malonate esters, which are flanked by two carbonyl groups, making them easily deprotonated to form a nucleophilic enolate. chemicalbook.com
A plausible synthetic route to a precursor for this compound involves the reaction of a cyanoacetate ester (a malonate derivative) with a 1,3-dihaloacetone. The general steps are:
Enolate Formation : A base, such as sodium ethoxide, is used to deprotonate the ethyl cyanoacetate, creating a nucleophilic enolate.
Alkylation : The enolate then reacts with a suitable electrophile. In this case, a protected 1,3-dihaloacetone, such as 1,3-dibromo-2,2-dimethoxypropane, would be used. The reaction proceeds via an SN2 mechanism, where the enolate displaces one of the halide leaving groups. chemicalbook.com
Intramolecular Cyclization : A second equivalent of base can then deprotonate the newly substituted α-carbon, leading to an intramolecular SN2 reaction that displaces the second halide and closes the four-membered ring.
Hydrolysis : The resulting ethyl 1-cyano-3,3-dimethoxycyclobutane-1-carboxylate can then be subjected to acidic hydrolysis. This process would convert the ester to a carboxylic acid and the ketal to a ketone, yielding the final target molecule.
Below is a table summarizing the key reactants and their roles in this proposed synthetic strategy.
| Reactant/Reagent | Role in Synthesis |
| Ethyl Cyanoacetate | Source of the C1 carbon, cyano group, and (precursor to) the carboxylic acid group. |
| 1,3-Dihaloacetone (protected) | Provides the C2, C3, and C4 atoms of the cyclobutane ring. |
| Base (e.g., Sodium Ethoxide) | Deprotonates the cyanoacetate to form the nucleophilic enolate. |
| Acid (e.g., HCl) | Catalyzes the final hydrolysis of the ester and deprotection of the ketal. |
This strategy, leveraging the principles of malonate chemistry, represents a viable and logical pathway for the synthesis of this compound.
Photochemical [2+2] Cycloaddition Approaches to Cyclobutanes
The [2+2] cycloaddition reaction is a cornerstone in the synthesis of cyclobutane derivatives. acs.org Photochemical [2+2] cycloadditions, in particular, provide a direct route to the four-membered ring by reacting two alkene components. However, for the synthesis of the 3-oxocyclobutane moiety, the cycloaddition of a ketene (B1206846) with an alkene is a more direct and powerful strategy. orientjchem.orgnih.gov
Ketenes, which can be generated in situ from acyl chlorides with a base, are highly reactive intermediates that readily undergo [2+2] cycloaddition with a wide variety of alkenes to yield cyclobutanones. acs.orgyoutube.com This reaction is thermally allowed and proceeds through a concerted, antarafacial pathway with respect to the ketene component. nih.govyoutube.com The regioselectivity of the addition is generally predictable, with the more nucleophilic carbon of the alkene adding to the central carbonyl carbon of the ketene. youtube.com
To construct the specific skeleton of this compound, a plausible strategy involves the cycloaddition of a suitable ketene with an alkene that already bears the cyano and carboxylic acid (or a precursor) groups at the same olefinic carbon. For example, an alkene such as ethyl 2-cyano-2-propenoate could react with ketene itself.
![Figure 1: Proposed [2+2] cycloaddition for the synthesis of a this compound precursor.](httpsa://i.imgur.com/EXAMPLE.png)
Figure 1. Proposed [2+2] cycloaddition for the synthesis of a this compound precursor.
The reactivity in these cycloadditions is influenced by the electronic nature of the substituents. Ketenes are electron-deficient and react preferentially with electron-rich alkenes. acs.org Theoretical studies have shown that electron-withdrawing groups, such as a cyano (-CN) group, on the ketene component can increase the activation energy of the cycloaddition. orientjchem.org Conversely, electron-donating groups on the alkene partner accelerate the reaction. acs.org While many ketene cycloadditions proceed under thermal conditions, Lewis acids can be employed to promote the reaction, enhancing the electrophilicity of the ketene and allowing for reactions with less activated alkenes. nih.govresearchgate.net
Other Cycloaddition Pathways (e.g., [4+2] Annulation)
While [2+2] cycloadditions are the most direct and common method for synthesizing the cyclobutane core, other cycloaddition strategies exist in organic synthesis. The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the formation of six-membered rings and is not a direct pathway to cyclobutanes.
However, the term "[4+2] annulation" has been used in the context of reactions where cyclobutanones serve as a four-carbon synthon, but these reactions lead to ring expansion rather than ring formation. rsc.orgnih.gov For example, rhodium-catalyzed [4+2] annulation of furan-fused cyclobutanones with alkynes has been developed to synthesize fully-substituted phenols. rsc.org Similarly, nickel- and rhodium-catalyzed reactions can couple cyclobutanones with dienes or alkenes to form bridged-ring systems. nih.gov In these transformations, the cyclobutane ring undergoes a C-C bond activation and is incorporated into a larger, newly formed ring structure. Therefore, these methods are not suitable for the primary synthesis of the this compound skeleton but rather represent potential subsequent transformations of a cyclobutanone (B123998) intermediate.
Introduction and Manipulation of the Cyano Moiety
The introduction of the cyano group is a critical step in the synthesis of the target molecule. Nitriles are valuable synthetic intermediates due to their versatile reactivity. wikipedia.orgresearchgate.net
Several methods exist for installing a nitrile group. A primary method involves the nucleophilic substitution (SN2) of an alkyl halide or sulfonate with a cyanide salt. wikipedia.org In the context of synthesizing this compound, a precursor such as 1-bromo-3-oxocyclobutane-1-carboxylic acid ester could be treated with sodium or potassium cyanide.
A variety of cyanide sources can be used, each with different properties. Common reagents include:
Alkali metal cyanides (NaCN, KCN): Highly reactive but also highly toxic.
Copper(I) cyanide (CuCN): Used in the Rosenmund-von Braun reaction for aryl nitriles but also applicable to some alkyl systems. wikipedia.org
Zinc cyanide (Zn(CN)2): A less toxic alternative often used in palladium-catalyzed cyanations. wikipedia.orgacs.org
Trimethylsilyl cyanide (TMSCN): A versatile reagent for various cyanation reactions, including the formation of cyanohydrins.
A relevant synthetic pathway is demonstrated in a patent for the preparation of 3-oxocyclobutanecarboxylic acid, where 3-benzal cyclobutanol (B46151) is converted through several steps into 3-benzal cyclobutanecarbonitrile (B1293925), showcasing the installation of a nitrile onto a cyclobutane ring. google.com
| Cyanide Source | Typical Reaction Type | Key Features |
| NaCN / KCN | SN1 / SN2 | High reactivity, low cost, high toxicity. |
| Zn(CN)2 | Pd-catalyzed cross-coupling | Lower toxicity, good for aryl and vinyl systems. wikipedia.org |
| Acetone cyanohydrin | Transcyanation | Used as an in-situ source of HCN. nih.gov |
| K4[Fe(CN)6] | Pd-catalyzed cross-coupling | Low toxicity cyanide source. wikipedia.org |
Direct functionalization of a pre-formed cyclobutane ring offers an alternative to incorporating all substituents during the initial ring-forming step. However, selective functionalization at the C1 position of a 3-oxocyclobutane ring is challenging. The C1 position is not α to the ketone, precluding typical enolate chemistry for introducing substituents at this site.
Therefore, the most viable strategies rely on either building the ring with the required functionalities already present (as in the [2+2] cycloaddition approach) or starting with a cyclobutane precursor that has a functional handle at the C1 position. For example, 1,1-cyclobutanedicarboxylic acid, which can be prepared from the reaction of diethyl malonate with 1,3-dibromopropane, could potentially be a starting point. orgsyn.org Subsequent transformations would be required to introduce the ketone at C3 and convert one of the carboxylic acids to a nitrile group. While modern C-H functionalization techniques are powerful, their application to selectively introduce both a cyano and a carboxylic acid group at the same non-activated carbon atom would be a formidable synthetic problem.
Formation of the Carboxylic Acid Functionality
The final step in many synthetic routes to the target molecule would be the formation of the carboxylic acid group.
The hydrolysis of a nitrile to a carboxylic acid is a fundamental and reliable transformation in organic synthesis. This reaction can be performed under either acidic or basic conditions. The reaction proceeds via an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. beilstein-journals.org
Acid-Catalyzed Hydrolysis: The nitrile is typically heated (refluxed) with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). The reaction yields the free carboxylic acid and an ammonium (B1175870) salt.
Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). This initially forms a carboxylate salt and ammonia. A subsequent acidification step is required to protonate the carboxylate and obtain the final carboxylic acid.
This transformation is well-precedented on the cyclobutane core. The synthesis of 1,1-cyclobutanedicarboxylic acid has been reported from the hydrolysis of its corresponding cyano-ester precursor. orgsyn.org Furthermore, various patents detailing the synthesis of 3-oxocyclobutanecarboxylic acid utilize hydrolysis as a key step, for instance, in the hydrolysis of ester groups or the conversion of a dicyano precursor. chemicalbook.comgoogle.com A synthetic route to 3-oxocyclobutanecarboxylic acid involves the hydrolysis of 3-benzal cyclobutanecarbonitrile to the corresponding carboxylic acid, followed by ozonolysis to reveal the ketone. google.com
A potential synthetic strategy for the target molecule could involve a precursor like 3-oxo-1,1-cyclobutanedicarbonitrile. Selective monohydrolysis of one nitrile group while leaving the other intact would be a significant challenge, as differentiating between two identical functional groups is difficult. Non-enzymatic selective monohydrolysis of symmetric diesters has been reported and often requires careful control of stoichiometry and reaction conditions, which could be conceptually applied here. mdpi.com
Oxidation Pathways for Carboxylic Acid Formation
Optimization of Synthetic Pathways for this compound
Without established synthetic pathways, a discussion on the optimization of these routes is speculative. The following sections are based on general principles of chemical synthesis optimization that would likely apply if a viable route were established.
Yield Enhancement Strategies
To enhance the yield of this compound, strategies would focus on maximizing the conversion of the starting material while minimizing the formation of byproducts. If proceeding from a dinitrile, a key challenge would be preventing over-hydrolysis to the dicarboxylic acid or subsequent decarboxylation.
| Parameter | Strategy | Potential Outcome |
| Reagent Selection | Use of sterically hindered bases or specific enzyme catalysts. | Increased selectivity for mono-hydrolysis, reducing byproduct formation. |
| Stoichiometry | Precise control over the molar equivalents of hydrolyzing agents (e.g., water, acid, or base). | Prevents complete hydrolysis of the dinitrile. |
| Product Isolation | Development of an efficient extraction or crystallization protocol to isolate the target compound before further reaction. | Minimizes loss of the desired product during workup. |
Reaction Condition Control and Selectivity
Achieving high selectivity for this compound would be paramount. The reaction conditions would need to be finely tuned to favor the formation of the desired cyano-acid over other possible products.
| Condition | Control Measure | Rationale for Selectivity |
| Temperature | Maintaining low reaction temperatures. | Slows down the rate of the second hydrolysis and decarboxylation, which often require higher activation energy. |
| pH | Careful control of pH throughout the reaction. | The rate of nitrile hydrolysis is highly pH-dependent; finding an optimal pH could favor the mono-acid. |
| Reaction Time | Monitoring the reaction progress closely and quenching it at the optimal time. | Prevents the reaction from proceeding to form undesired byproducts. |
Scalability Considerations for Research Applications
For the synthesis to be useful for research applications, the scalability of the process must be considered. A scalable synthesis ensures that sufficient quantities of the compound can be produced for further studies.
Key considerations for scalability would include:
Reagent Cost and Availability: Utilizing inexpensive and readily available starting materials and reagents.
Process Safety: Assessing and mitigating any potential hazards associated with the reaction, especially when handling cyanides or performing reactions that may be exothermic.
Purification: Developing a purification method, such as crystallization or chromatography, that is efficient and effective on a larger scale.
Waste Management: Considering the environmental impact and disposal of any byproducts and waste streams generated during the synthesis.
A continuous flow process, as has been developed for 3-Oxocyclobutanecarboxylic acid, could offer advantages in terms of safety, consistency, and scalability should a viable synthetic route for this compound be established.
Chemical Reactivity and Transformation Pathways of 1 Cyano 3 Oxocyclobutane 1 Carboxylic Acid
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the cyclobutane (B1203170) ring as a key step. One possible disconnection would be a [2+2] cycloaddition, a common method for synthesizing four-membered rings. nih.gov Another approach could involve the cyclization of a linear precursor already containing the necessary functional groups or their precursors.
Potential Synthetic Routes
A hypothetical synthesis could start from a derivative of 3-oxocyclobutanecarboxylic acid. chemicalbook.com Introduction of the cyano group at the C1 position would be a key challenge. Alternatively, a synthesis could begin with a geminal cyano-ester, followed by the construction of the cyclobutanone (B123998) ring and subsequent hydrolysis of the ester to the carboxylic acid. For example, a reaction sequence could potentially start with the alkylation of a cyanoacetate (B8463686) derivative with a suitable 1,3-dihalogenated propane (B168953) equivalent that also contains a protected ketone functionality.
Derivatives and Analogs of 1 Cyano 3 Oxocyclobutane 1 Carboxylic Acid
Synthesis of Substituted 1-Cyano-3-oxocyclobutane-1-carboxylic acid Analogs
The synthesis of analogs of this compound can be approached by modifying the cyclobutane (B1203170) ring itself or by transforming the existing carboxylic acid and nitrile functionalities. These modifications allow for the systematic exploration of the chemical space around this scaffold.
Modifications at the Cyclobutane Ring Carbons
Introducing substituents onto the cyclobutane ring can significantly alter the molecule's properties. Methods for achieving such modifications often involve multi-step synthetic sequences, starting from precursors that can be cyclized or by direct functionalization of a pre-existing cyclobutane ring.
One common strategy involves the [2+2] cycloaddition reaction, a powerful tool for the construction of four-membered rings. mdpi.com For instance, substituted ketenes can react with appropriately functionalized alkenes to stereoselectively form substituted cyclobutanones. These intermediates can then be further elaborated to introduce the desired cyano and carboxylic acid groups. The stereochemical outcome of these cycloadditions is often highly controlled, allowing for the synthesis of specific diastereomers. mdpi.com
Another approach is the ring contraction of larger, more readily available cyclic systems, such as pyrrolidines. nih.govacs.org This method can provide access to highly substituted cyclobutanes with a high degree of stereocontrol. nih.govacs.org The starting pyrrolidines, bearing various substituents, can be synthesized and then subjected to conditions that induce a ring contraction to the desired cyclobutane core.
Direct functionalization of a pre-existing cyclobutane ring, while challenging due to the inherent ring strain, can be achieved using modern synthetic methods. For example, C-H functionalization techniques can be employed to introduce new substituents at specific positions on the ring, guided by directing groups. nih.gov
Derivatization of the Carboxylic Acid Group
The carboxylic acid group of this compound is a versatile handle for further chemical modifications, most commonly through esterification and amidation reactions.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction allows for the introduction of a wide variety of alkoxy groups, which can modulate the lipophilicity and other physicochemical properties of the molecule.
| Alcohol | Reaction Conditions | Product |
|---|---|---|
| Methanol | H₂SO₄ (catalytic), heat | Methyl 1-cyano-3-oxocyclobutane-1-carboxylate |
| Ethanol | HCl (gas), reflux | Ethyl 1-cyano-3-oxocyclobutane-1-carboxylate |
| tert-Butanol | DCC, DMAP | tert-Butyl 1-cyano-3-oxocyclobutane-1-carboxylate |
Amidation , the formation of an amide bond, is another crucial derivatization. This is typically carried out by activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with a primary or secondary amine. This provides access to a diverse range of amides, which are important pharmacophores in many drug molecules.
| Amine | Coupling Agent | Product |
|---|---|---|
| Ammonia | SOCl₂, then NH₃ | 1-Cyano-3-oxocyclobutane-1-carboxamide |
| Aniline | EDC, HOBt | N-phenyl-1-cyano-3-oxocyclobutane-1-carboxamide |
| Piperidine | HATU, DIPEA | (1-Cyano-3-oxocyclobutanecarbonyl)piperidine |
Transformations of the Nitrile Group to Other Functionalities
The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, further expanding the chemical diversity of this compound derivatives. thieme-connect.deresearchgate.net
Hydrolysis of the nitrile group can lead to either an amide or a carboxylic acid, depending on the reaction conditions. Acidic or basic hydrolysis can be employed to convert the nitrile to a carboxylic acid, resulting in a dicarboxylic acid derivative of the cyclobutane ring. Milder, controlled hydrolysis can yield the primary amide.
Reduction of the nitrile group typically affords a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. The resulting aminomethyl group can serve as a key building block for further synthetic elaborations.
Cycloaddition reactions involving the nitrile group can be used to construct heterocyclic rings. For example, [3+2] cycloadditions with azides can lead to the formation of tetrazole rings, which are important isosteres for carboxylic acids in medicinal chemistry.
Structure-Reactivity Relationships in Derivatives
The reactivity of derivatives of this compound is intricately linked to the nature and position of substituents on the cyclobutane ring, as well as the stereochemical arrangement of these substituents.
Impact of Substituents on Chemical Transformations
Substituents on the cyclobutane ring can influence the reactivity of the molecule in several ways. Electron-withdrawing groups can increase the acidity of adjacent protons and can also affect the electrophilicity of the ketone carbonyl group. Conversely, electron-donating groups can have the opposite effect.
The steric bulk of substituents can also play a significant role. Large substituents can hinder the approach of reagents to a particular face of the molecule, leading to diastereoselective reactions. This steric hindrance can be exploited to control the stereochemical outcome of reactions at the ketone or at other positions on the ring.
Stereochemical Influence on Reactivity
The stereochemistry of substituents on the cyclobutane ring has a profound impact on the molecule's reactivity and can dictate the stereochemical outcome of subsequent reactions. The puckered nature of the cyclobutane ring means that substituents can occupy either axial or equatorial-like positions, which can influence their steric and electronic interactions.
For instance, in nucleophilic additions to the ketone, the incoming nucleophile will preferentially attack from the less sterically hindered face of the molecule, leading to the formation of a specific diastereomer of the resulting alcohol. The stereochemistry of existing substituents on the ring will determine which face is more accessible.
Furthermore, the relative stereochemistry of substituents can influence the stability of transition states in various reactions. For example, in reactions that proceed through a cyclic transition state, the stereochemical arrangement of the substituents on the cyclobutane ring will determine the feasibility and stereochemical course of the reaction. The stereoselective synthesis of cyclobutane derivatives is a critical aspect of their application in the development of chiral drugs and other biologically active molecules. mdpi.comrsc.org
Strategic Applications in Organic Synthesis
1-Cyano-3-oxocyclobutane-1-carboxylic acid as a Building Block for Complex Molecular Architectures
This compound is a multifunctional building block whose reactivity can be harnessed for the synthesis of complex molecules. The inherent ring strain of the cyclobutane (B1203170) core, coupled with the orthogonal reactivity of its ketone, nitrile, and carboxylic acid functionalities, provides multiple avenues for synthetic transformations. These features allow for sequential or one-pot reactions to build molecular complexity, making it a theoretically attractive starting material for diverse chemical targets.
The synthesis of spirocycles, compounds where two rings are connected through a single shared carbon atom, is a significant area of focus in medicinal chemistry. nih.gov The structure of this compound is theoretically well-suited for the construction of spirocyclic systems. The C1 carbon, being a quaternary center substituted with both a cyano and a carboxylic acid group, is a pre-existing spirocenter. These functional groups can serve as handles for the formation of a second ring. Additionally, the ketone at the C3 position can participate in condensation or cycloaddition reactions to generate a spirocyclic junction at that site. While general strategies for the synthesis of spirocycles are well-established, specific examples detailing the use of this compound as a starting material are not prominently featured in scientific literature. rsc.org
Bicyclic and polycyclic frameworks are common motifs in biologically active molecules. The functional groups present in this compound offer the potential for intramolecular reactions to form such systems. For instance, the carboxylic acid could be induced to react with the ketone or a derivative thereof to form a bicyclic lactone. Furthermore, the inherent strain of the cyclobutane ring can be exploited in rearrangement or ring-expansion reactions to access larger, more complex bicyclic structures. chemrxiv.org Despite this theoretical potential, the application of this compound as a direct precursor for bicyclic or polycyclic compounds has not been extensively documented.
Cyclobutane-containing building blocks have been utilized in the synthesis of various natural products. However, a review of the available scientific literature does not indicate that this compound has been employed as a key intermediate or starting material in the total synthesis of any known natural products.
Chiral Synthesis Applications
Asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry. sigmaaldrich.com this compound is a prochiral molecule, and its functional groups represent points for potential stereoselective transformations to yield chiral, enantiopure cyclobutane derivatives.
The creation of enantiopure cyclobutane derivatives from this compound could theoretically be achieved through several methods. One potential route is the stereoselective reduction of the ketone at the C3 position to a hydroxyl group, creating a chiral center. Another approach could involve enzymatic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture of the acid or its derivatives. While the enantioselective synthesis of molecules containing cyano and carboxylic acid groups is an active field of research, specific protocols developed for this compound are not currently reported in the literature. nih.govnih.gov
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org For this compound to be used as a chiral auxiliary, it would first need to be resolved into its constituent enantiomers. Subsequently, it could be attached to a prochiral substrate to direct a stereoselective transformation. After the reaction, the auxiliary would be cleaved and could potentially be recovered. However, there is no evidence in the scientific literature to suggest that this compound or its derivatives have been utilized as chiral auxiliaries or as precursors for the synthesis of chiral ligands for catalysis.
Data Tables
Table 1: Synthetic Potential of Functional Groups in this compound
| Functional Group | Position | Potential Synthetic Transformations |
| Carboxylic Acid | C1 | Amide bond formation, Esterification, Reduction to alcohol, Decarboxylation |
| Cyano (Nitrile) | C1 | Hydrolysis to carboxylic acid or amide, Reduction to amine, Addition of organometallics |
| Ketone | C3 | Reduction to alcohol, Reductive amination, Aldol condensation, Wittig reaction, Grignard/organolithium addition |
| Cyclobutane Ring | - | Ring-opening reactions, Ring expansion/rearrangement, [2+2] Cycloadditions/Cycloreversions |
The Elusive Chemistry of this compound: A Molecule of Theoretical Interest
Detailed scientific information regarding the chemical compound this compound is notably scarce in publicly accessible chemical literature and databases. While the constituent functional groups—a cyano group, a carboxylic acid, and a ketone within a cyclobutane ring—are common in organic chemistry, their specific combination in this arrangement appears to be a subject of limited investigation.
The inherent ring strain of the cyclobutane structure, coupled with the electron-withdrawing nature of the cyano, oxo, and carboxyl groups, suggests that this compound would be a highly functionalized and potentially reactive molecule. However, without documented synthesis pathways or experimental data, its properties and potential applications remain in the realm of theoretical chemistry.
Attempts to retrieve information on its synthesis, physicochemical characteristics, chemical behavior, and applications in specialized fields such as medicinal chemistry, agrochemicals, and advanced materials have not yielded specific research findings. The scientific community has extensively documented related compounds, such as 3-oxocyclobutanecarboxylic acid and various cyanocyclobutane derivatives, but the precise molecule of interest, this compound, is not prominently featured in these discussions.
Consequently, a comprehensive and scientifically accurate article detailing the specific attributes and applications of this compound cannot be constructed at this time. The absence of empirical data precludes a meaningful discussion of its role as an intermediate for advanced synthetic materials or any other strategic application. Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the chemical nature of this intriguing, yet undocumented, compound.
Mechanistic and Computational Studies
Elucidation of Reaction Mechanisms involving 1-Cyano-3-oxocyclobutane-1-carboxylic acid
The study of reaction mechanisms provides a fundamental understanding of how chemical transformations occur. For a molecule like this compound, which possesses multiple functional groups (a nitrile, a ketone, and a carboxylic acid) on a strained cyclobutane (B1203170) ring, mechanistic studies would be crucial for predicting its reactivity and designing synthetic pathways.
Detailed Reaction Pathway Investigations
Detailed investigations into reaction pathways would typically involve identifying all elementary steps, including the formation of intermediates and transition states. For this compound, potential reactions for study could include nucleophilic attack at the carbonyl carbon, reactions involving the acidic proton of the carboxylic acid, or ring-opening reactions driven by the release of ring strain. Computational methods would be employed to map the potential energy surface of these reactions, identifying the lowest energy path from reactants to products. However, specific studies detailing these pathways for this compound are not present in the available literature.
Transition State Analysis
A critical component of any mechanistic study is the characterization of the transition state, which is the highest energy point along the reaction coordinate. Transition state analysis for reactions involving this compound would involve using computational methods to locate and verify these transient structures. Key parameters such as activation energy (the energy difference between the reactants and the transition state), geometry, and vibrational frequencies (specifically, the single imaginary frequency corresponding to the reaction coordinate) would be calculated. This information is vital for determining the kinetics and feasibility of a proposed reaction mechanism. At present, there are no published transition state analyses for specific reactions of this molecule.
Theoretical Chemistry and Computational Modeling
Theoretical and computational modeling offers insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations for Structure and Energy
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. For this compound, DFT calculations would be used to determine its optimized three-dimensional structure, bond lengths, bond angles, and dihedral angles. Furthermore, DFT can provide accurate calculations of molecular energies, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO), which are essential for understanding the molecule's reactivity and spectroscopic properties. While DFT is a standard computational tool, specific DFT data sets for this compound have not been published.
Conformational Analysis of the Cyclobutane Ring
The cyclobutane ring is known to exist in a puckered conformation to relieve some of its inherent ring strain. A thorough conformational analysis of this compound would involve identifying the possible puckered conformations of the cyclobutane ring and determining their relative energies. This analysis would also consider the preferred orientations (axial vs. equatorial) of the cyano and carboxylic acid substituents on the ring. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. Despite the importance of such an analysis, specific studies on the conformational preferences of this compound are not available.
Prediction of Reactivity and Selectivity
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are currently no specific mechanistic or computational studies focused on predicting the reactivity and selectivity of this compound.
The prediction of chemical reactivity and selectivity through computational methods, such as Density Functional Theory (DFT) or other quantum chemical calculations, relies on dedicated research studies that model the molecule's electronic structure, potential energy surfaces of reactions, and transition states. These studies provide quantitative data, such as activation energies and reaction pathway thermodynamics, which are essential for understanding and predicting a compound's behavior in chemical reactions.
While computational studies have been performed on structurally related cyclobutane derivatives, the user's strict requirement to focus solely on "this compound" prevents the inclusion of such data. Extrapolating findings from different molecules would not provide scientifically accurate predictions for the target compound and would fall outside the specified scope of this article.
Therefore, detailed research findings and data tables concerning the predicted reactivity and selectivity of this compound cannot be provided at this time due to the absence of published research on this specific topic. Further experimental and theoretical research is needed to elucidate the mechanistic pathways and predictive models for this particular molecule.
Spectroscopic and Structural Elucidation Methods for 1 Cyano 3 Oxocyclobutane 1 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1-Cyano-3-oxocyclobutane-1-carboxylic acid, both ¹H and ¹³C NMR spectroscopy offer definitive insights into its unique cyclobutane (B1203170) structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10-12 ppm region, due to deshielding and hydrogen bonding. libretexts.org The protons on the cyclobutane ring would exhibit complex splitting patterns (multiplets) in the upfield region, generally between 2.0 and 4.0 ppm. The specific chemical shifts and coupling constants of these methylene (B1212753) protons are influenced by their diastereotopic relationship and their proximity to the electron-withdrawing cyano, carboxyl, and keto groups.
For the related derivative, 3-Oxocyclobutanecarboxylic acid, experimental ¹H NMR data has been reported. google.com In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows a broad singlet for the carboxylic acid proton at δ 10.80 ppm and a series of multiplets between δ 3.26 and 3.51 ppm for the five protons on the cyclobutane ring. google.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the nitrile carbon, the quaternary carbon bonded to the cyano and carboxyl groups, and the two methylene carbons of the ring. The carbonyl carbons are typically found far downfield (165-185 ppm for carboxylic acids, and often >200 ppm for ketones). libretexts.orgpressbooks.pub The nitrile carbon signal appears in the 115-125 ppm range. pressbooks.pub The quaternary and methylene carbons of the cyclobutane ring would resonate at higher field.
| Compound | Proton Type | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Solvent |
|---|---|---|---|---|
| This compound | -COOH | 10.0 - 12.0 | Data not available | - |
| Cyclobutane Ring Protons | 2.0 - 4.0 | Data not available | - | |
| 3-Oxocyclobutanecarboxylic acid | -COOH | 10.0 - 12.0 | 10.80 (br. s.) | CDCl₃ |
| Cyclobutane Ring Protons | 2.5 - 3.8 | 3.26 - 3.51 (m) | CDCl₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups.
O-H Stretch: A very broad and strong absorption band is anticipated in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically broadened by intermolecular hydrogen bonding. pressbooks.puborgchemboulder.com
C=O Stretch: Two distinct carbonyl stretching bands are expected. The C=O stretch of the carboxylic acid group typically appears as a strong, sharp peak between 1700-1725 cm⁻¹. echemi.com The C=O stretch of the cyclobutanone (B123998) ring ketone is also expected in this region, often at a slightly higher frequency (around 1780 cm⁻¹) due to ring strain.
C≡N Stretch: The nitrile group should give rise to a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹. pressbooks.pub The presence of this band is a key diagnostic feature for this molecule.
C-O Stretch: A C-O stretching vibration associated with the carboxylic acid is expected to appear in the 1210-1320 cm⁻¹ region. spectroscopyonline.com
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |
| Ketone (Cyclobutanone) | C=O Stretch | ~1780 | Strong |
| Nitrile | C≡N Stretch | 2220 - 2260 | Medium, Sharp |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₆H₅NO₃), high-resolution mass spectrometry (HRMS) can confirm its exact mass. The monoisotopic mass is calculated to be 139.0270 Da. uni.lu
In electrospray ionization (ESI) mass spectrometry, the compound can be observed as various adducts. Predicted m/z (mass-to-charge ratio) values for common adducts include 140.0342 for the protonated molecule [M+H]⁺ and 162.0162 for the sodiated molecule [M+Na]⁺. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 138.0197. uni.lu
For the related derivative, 3-Oxocyclobutanecarboxylic acid, ESI-MS analysis has shown a signal at an m/z of 115, corresponding to the [M+H]⁺ ion. google.com Fragmentation analysis (MS/MS) of carboxylic acids often shows characteristic losses, such as the loss of H₂O (water) and CO₂ (carbon dioxide). A common fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH), which would correspond to a loss of 45 Da.
| Compound | Ion/Adduct | Calculated/Predicted m/z | Observed m/z |
|---|---|---|---|
| This compound | [M+H]⁺ | 140.0342 | Data not available |
| [M+Na]⁺ | 162.0162 | Data not available | |
| [M-H]⁻ | 138.0197 | Data not available | |
| 3-Oxocyclobutanecarboxylic acid | [M+H]⁺ | 115.0441 | 115 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and conformational details of the cyclobutane ring.
While a crystal structure for this compound is not publicly available, the crystal structure of the closely related derivative, 3-Oxocyclobutanecarboxylic acid, has been determined and is accessible through the Cambridge Crystallographic Data Centre (CCDC). nih.gov The analysis of this structure would reveal the puckering of the cyclobutane ring and the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, that dictate the crystal packing. Such data serves as a valuable reference for understanding the solid-state conformation and packing that could be expected for this compound. The introduction of the cyano group at the C1 position would be expected to influence the local geometry and intermolecular interactions compared to the parent oxo-acid.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for functionalized cyclobutanes often involve multi-step processes that may utilize hazardous reagents or require significant energy input. Future research should prioritize the development of more efficient, economical, and environmentally benign methods to access 1-Cyano-3-oxocyclobutane-1-carboxylic acid.
Key areas for investigation include:
Catalytic [2+2] Cycloadditions: Exploring photochemical or transition-metal-catalyzed [2+2] cycloaddition reactions between appropriately substituted ketene (B1206846) and alkene precursors could provide a direct and atom-economical route to the cyclobutane (B1203170) core. mdpi.com The development of enantioselective catalytic systems would be a significant advancement, yielding chiral building blocks for asymmetric synthesis.
Organocatalysis: The use of small organic molecules as catalysts offers a sustainable alternative to metal-based systems. Research into organocatalyzed cascade reactions, potentially starting from simple acyclic precursors, could enable the stereocontrolled synthesis of the target molecule in a single, efficient operation. mdpi.com
C-H Functionalization Logic: Applying modern C-H functionalization strategies could offer an unconventional and highly efficient approach. acs.org For instance, a pre-existing cyclobutanone (B123998) core could be functionalized through directed C-H cyanation and carboxylation, minimizing the need for pre-functionalized starting materials and reducing waste.
Flow Chemistry: Implementing continuous flow technologies for the synthesis could enhance safety, improve reaction efficiency, and allow for easier scalability compared to traditional batch processes. This is particularly relevant for potentially energetic or unstable intermediates.
Interactive Data Table: Potential Sustainable Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
| Catalytic [2+2] Cycloaddition | High atom economy, direct access to ring system | Control of regio- and stereoselectivity |
| Organocatalysis | Metal-free, environmentally benign, potential for asymmetry | Catalyst design for complex transformations |
| C-H Functionalization | Step-economy, reduced pre-functionalization | Regioselective functionalization of the cyclobutane ring |
| Flow Chemistry | Enhanced safety, scalability, improved efficiency | Optimization of reaction conditions in a flow reactor |
Exploration of Undiscovered Reactivity Patterns
The high ring strain of the cyclobutane core, combined with the electronic influence of the ketone, nitrile, and carboxylic acid groups, suggests a rich and largely unexplored reactivity profile. masterorganicchemistry.comlibretexts.org Future studies should aim to systematically investigate the chemical behavior of this molecule.
Promising avenues of exploration include:
Ring-Opening Reactions: The inherent strain energy of approximately 26.3 kcal/mol in the cyclobutane ring makes it susceptible to ring-opening reactions. masterorganicchemistry.com Investigating nucleophilic, electrophilic, or transition-metal-catalyzed ring-opening could yield a diverse array of functionalized acyclic products that would be difficult to synthesize otherwise. pharmaguideline.comresearchgate.netresearchgate.net The regioselectivity of such openings would be a key area of study.
Selective Functional Group Transformations: The molecule possesses three distinct functional groups. Research should focus on developing selective transformations, such as the reduction of the ketone, hydrolysis or modification of the nitrile, or derivatization of the carboxylic acid, without disrupting the strained ring.
Decarboxylation and Rearrangement Cascades: The α-cyano carboxylic acid moiety could be a precursor for interesting cascade reactions. For example, thermal or catalytic decarboxylation could generate a reactive intermediate that undergoes subsequent rearrangement or trapping, potentially leading to novel molecular scaffolds.
Photochemical Reactivity: The ketone functionality invites exploration into photochemical reactions, such as Norrish Type I and Type II cleavages or Paterno-Büchi reactions, which could lead to complex and unpredictable molecular rearrangements and the formation of highly complex structures. researchgate.net
Expansion of Strategic Applications in Complex Molecule Construction
The dense and specific arrangement of functional groups makes this compound a potentially powerful building block for synthesizing complex molecules, particularly in medicinal chemistry and natural product synthesis. nih.govrsc.org
Future strategic applications to be explored:
As a Scaffold for Drug Discovery: The rigid, three-dimensional nature of the cyclobutane ring is an attractive feature for designing drug candidates, as it can orient pharmacophoric groups in specific spatial arrangements. nih.gov The nitrile can act as a hydrogen bond acceptor or be converted to other functional groups, while the ketone and carboxylic acid provide handles for further derivatization to create libraries of compounds for biological screening.
Synthesis of Natural Products: Many natural products contain strained cyclobutane rings. rsc.org This compound could serve as a key intermediate in the total synthesis of such molecules, with its functional groups providing the necessary handles for elaboration into the final complex structure.
Ring-Expansion Strategies: As a precursor in ring-expansion reactions, this molecule could provide access to functionalized cyclopentanones or other five-membered ring systems, which are prevalent in biologically active compounds. researchgate.net
Advanced Computational and Mechanistic Insights
To guide and accelerate experimental work, advanced computational studies are essential. numberanalytics.com Theoretical chemistry can provide profound insights into the molecule's structure, stability, and reactivity, helping to predict reaction outcomes and design new experiments.
Key computational research directions include:
Conformational Analysis and Strain Energy: Detailed quantum mechanical calculations can precisely quantify the ring strain and elucidate the puckered conformation of the cyclobutane ring. numberanalytics.comarxiv.org This information is crucial for understanding its stability and predicting its reactivity. nih.gov
Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of proposed reactions, such as ring-openings or rearrangements. nih.gov By calculating the activation energies of different pathways, researchers can predict which reactions are most likely to occur and under what conditions.
Spectroscopic and Property Prediction: Predicting spectroscopic data (e.g., NMR, IR) can aid in the characterization of the molecule and its reaction products. Furthermore, computational methods can predict key physicochemical properties relevant to drug design, such as lipophilicity and aqueous solubility. nih.gov
Designing New Reactions: Computational screening can be employed to identify promising catalysts or reaction conditions for desired transformations, reducing the amount of empirical experimentation required. This predictive power can accelerate the discovery of novel synthetic methods and applications for this compound.
Q & A
Q. What are the established synthetic routes for 1-Cyano-3-oxocyclobutane-1-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves cyclization reactions to form the strained cyclobutane ring, followed by functionalization of the cyano and carboxylic acid groups. Key steps include:
- Cyclobutane ring formation : Intramolecular [2+2] photocycloaddition or thermal cyclization of α,β-unsaturated precursors.
- Functional group introduction : Cyanide substitution via nucleophilic displacement or oxidation of primary amines.
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
Q. Optimization strategies :
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Primary techniques :
- NMR spectroscopy :
- ¹H/¹³C NMR : Assigns cyclobutane ring protons (δ 2.5–3.5 ppm) and distinguishes the ketone (δ 200–220 ppm for carbonyl carbon) and cyano (δ 110–120 ppm) groups .
- 2D experiments (COSY, HSQC) : Resolve overlapping signals in the crowded cyclobutane region.
- IR spectroscopy : Confirms carbonyl (1700–1750 cm⁻¹) and nitrile (2200–2250 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 154.05 for C₆H₅NO₃) .
Q. Chromatography :
Q. What safety protocols are essential for handling this compound in the laboratory?
Key precautions :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Toxicity data : Limited ecotoxicological information; treat as a potential irritant (H315, H319) based on structural analogs .
Advanced Research Questions
Q. How does steric and electronic interplay influence the reactivity of the cyclobutane ring in derivatization reactions?
Steric effects :
- The 1-cyano-3-oxo substituents create a distorted, non-planar ring, increasing steric hindrance for nucleophilic attacks at C2 and C4 positions.
Q. Electronic effects :
- The electron-withdrawing cyano and ketone groups activate the ring for electrophilic substitutions (e.g., halogenation at C2) but deactivate it toward nucleophilic additions .
Q. Experimental validation :
- Kinetic studies : Compare reaction rates of parent compound vs. methylated analogs (e.g., 3,3-dimethyl derivative) to isolate steric contributions .
Q. What computational approaches predict the compound’s behavior in biological systems?
Methods :
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify reactive sites (e.g., ketone oxygen as a hydrogen bond acceptor) .
- Molecular docking : Screens against enzyme targets (e.g., cyclooxygenase-2) to evaluate binding affinity, leveraging the compound’s rigid structure for selective interactions .
Q. Case study :
- ADMET prediction : Software like SwissADME estimates moderate blood-brain barrier permeability (logBB = -0.5) due to the polar carboxylic acid group .
Q. How can contradictory data on the compound’s thermal stability be resolved?
Observed discrepancies :
- Reported melting points range from 120–135°C due to polymorphism or impurities .
Q. Resolution strategies :
- Thermogravimetric analysis (TGA) : Measures decomposition onset temperature under controlled atmospheres.
- Differential scanning calorimetry (DSC) : Identifies polymorphic transitions (e.g., endothermic peaks at 125°C and 130°C) .
Recommendation : Standardize purification (e.g., repeated recrystallization) and report crystal structure (via XRD) for batch-to-batch consistency .
Q. What role does this compound play in synthesizing strained heterocycles for drug discovery?
Applications :
- Scaffold for β-lactam analogs : The cyclobutane ring mimics penicillin’s strained structure, enabling exploration of antibiotic resistance mechanisms .
- Photodynamic therapy agents : Conjugation with porphyrin derivatives via ketone-amine Schiff base formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
